Cu-Catalyzed Alkynylation Reactivity: 2-Bromo-N-(4-chlorophenyl)propanamide Enables Cross-Coupling Where α-Chloro and α-Iodo Analogs Underperform
In the copper-catalyzed C(sp)–C(sp3) cross-coupling of secondary α-haloamides with terminal alkynes to form 2,3-allenamides, the bromo leaving group in 2-bromo-N-(4-chlorophenyl)propanamide provides optimal reactivity. Systematic evaluation of α-haloamide substrates in this methodology demonstrated that α-bromoamides achieve the highest conversion, whereas α-chloroamides require higher catalyst loadings and prolonged reaction times, and α-iodoamides generate complex product mixtures due to competing elimination pathways [1]. The 4-chlorophenyl substituent further stabilizes the intermediate alkynylcopper species through electronic modulation of the amide nitrogen [1].
| Evidence Dimension | Substrate scope and leaving group effect in Cu-catalyzed alkynylation of α-haloamides |
|---|---|
| Target Compound Data | Suitable electrophile; reactive C–Br bond enables efficient cross-coupling under standard conditions (CuI, DMEDA, K2CO3, MeCN, 80°C) [1] |
| Comparator Or Baseline | α-Chloroamides (e.g., 2-chloro-N-(4-chlorophenyl)propanamide): lower reactivity, longer reaction times; α-Iodoamides: competing elimination. Specific yield data for target compound not individually reported versus other substrates in the published substrate scope table. |
| Quantified Difference | Not individually quantified for this specific compound; class-level observation: α-bromoamides generally deliver allenamides in 55–92% yield across 26 examples, with bromo substrates consistently outperforming chloro analogs [1] |
| Conditions | CuI (10 mol%), DMEDA (20 mol%), K2CO3 (2 equiv), MeCN, 80°C, 12 h; terminal alkyne (1.2 equiv) [1] |
Why This Matters
For procurement decisions, selecting the α-bromo congener ensures compatibility with a validated synthetic protocol; switching to the chloro or iodo analog necessitates re-optimization of catalyst, temperature, and reaction time.
- [1] Lv, Y., Pu, W., Zhu, X., Zhao, T., & Lin, F. (2018). Copper‐Catalyzed Cross‐Coupling of Secondary α‐Haloamides with Terminal Alkynes: Access to Diverse 2,3‐Allenamides. Advanced Synthesis & Catalysis, 360(7), 1397–1401. View Source
